molecular formula C18H15ClN2O2 B2421306 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile CAS No. 477890-29-2

2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile

Cat. No.: B2421306
CAS No.: 477890-29-2
M. Wt: 326.78
InChI Key: MWHHZYWFLHIBFN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[25]octane-1,1-dicarbonitrile is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their three-dimensional structures, which can enhance their biological activity and physicochemical properties

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves the cyclopropanation of 2-arylidenemalononitriles with barbituric acids. This reaction can be facilitated by using N-halosulfonamides as reagents. The process involves a Michael addition, followed by halogenation and intramolecular ring-closing (MHIRC) reaction sequences . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile include other spirocyclic compounds such as spirocyclopropylbarbiturates and spirocyclic oxindoles. These compounds share the spirocyclic core structure but differ in their substituents and specific ring systems.

Properties

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-20)10-21)11-3-5-12(19)6-4-11/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHHZYWFLHIBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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